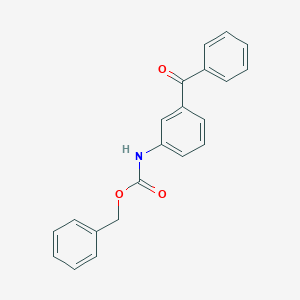![molecular formula C21H19ClN2O3S B263203 1-[(4-chlorophenyl)sulfonyl]-N-(1-naphthyl)-2-pyrrolidinecarboxamide](/img/structure/B263203.png)
1-[(4-chlorophenyl)sulfonyl]-N-(1-naphthyl)-2-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)sulfonyl]-N-1-naphthylprolinamide is a synthetic organic compound known for its diverse applications in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(1-naphthyl)-2-pyrrolidinecarboxamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-1-naphthylprolinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 4-chlorobenzenesulfonyl chloride and N-1-naphthylprolinamide.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at room temperature.
Base: Triethylamine is added to neutralize the HCl produced.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-N-1-naphthylprolinamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(1-naphthyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The naphthylprolinamide moiety may enhance the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its biological effects.
Comparación Con Compuestos Similares
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
Indole Derivatives: Possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
1-[(4-Chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide: Another sulfonyl-containing compound with potential biological applications.
Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-N-1-naphthylprolinamide stands out due to its unique combination of a chlorophenyl sulfonyl group and a naphthylprolinamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C21H19ClN2O3S |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-16-10-12-17(13-11-16)28(26,27)24-14-4-9-20(24)21(25)23-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13,20H,4,9,14H2,(H,23,25) |
Clave InChI |
MLVKELILJBQAIF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID](/img/structure/B263129.png)
![5-METHYL-N-[4-(2,3,4-TRIMETHOXYBENZAMIDO)PHENYL]FURAN-3-CARBOXAMIDE](/img/structure/B263133.png)
![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}-5-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B263135.png)
![3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE](/img/structure/B263136.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B263146.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)
